molecular formula C7H11IN2 B572879 1-Butyl-5-iodopyrazole CAS No. 1345471-61-5

1-Butyl-5-iodopyrazole

Cat. No. B572879
CAS RN: 1345471-61-5
M. Wt: 250.083
InChI Key: GTXVZUDUDAVKOQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-Butyl-5-iodopyrazole is represented by the linear formula C7H11IN2 . The InChI code for this compound is 1S/C7H11IN2/c1-2-3-6-10-7(8)4-5-9-10/h4-5H,2-3,6H2,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of 1-Butyl-5-iodopyrazole is 250.08 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

Halogen Bonding in Crystallography

1-Butyl-5-iodopyrazole and related compounds are utilized in crystallography to investigate halogen bonding's influence on molecular structures. A study highlighted the significance of halogen bonds, particularly involving iodopyrazoles, in affecting the crystallographic landscape of small molecules. By analyzing the solid-state structures of compounds with various substituents, researchers elucidated the variety and roles of halogen bonding interactions, including C–I⋯O and C–I⋯N, among others. This research underlines the potential of iodopyrazoles in fine-tuning intermolecular interactions within crystal structures (Dumitrescu et al., 2020).

Synthetic Chemistry

In synthetic chemistry, 1-Butyl-5-iodopyrazole serves as a key intermediate for various chemical transformations. One study demonstrated a facile one-pot method to prepare 5-substituted 4-iodopyrazoles, showcasing the utility of iodopyrazoles in synthesizing complex molecules efficiently and with good yields. This work highlights the versatility of iodopyrazoles in transition-metal-free synthetic routes, providing a straightforward approach to valuable pyrazole derivatives (Togo, Saito, & Yoshida, 2022).

Experimental Phasing in Protein Crystallography

Iodopyrazoles, including derivatives of 1-Butyl-5-iodopyrazole, find applications in protein crystallography as tools for experimental phase determination. Their ability to bind to various "hot spots" in target proteins makes them valuable for single-wavelength anomalous dispersion (SAD) phasing, offering a low-cost and safe method to aid in the determination of protein structures. This application is crucial for advancing our understanding of protein-ligand interactions and facilitating drug discovery efforts (Bauman, Harrison, & Arnold, 2016).

Future Directions

While specific future directions for 1-Butyl-5-iodopyrazole are not mentioned in the search results, pyrazoles and their derivatives have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

properties

IUPAC Name

1-butyl-5-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IN2/c1-2-3-6-10-7(8)4-5-9-10/h4-5H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXVZUDUDAVKOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CC=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718448
Record name 1-Butyl-5-iodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-5-iodopyrazole

CAS RN

1345471-61-5
Record name 1-Butyl-5-iodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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